Versicolorin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

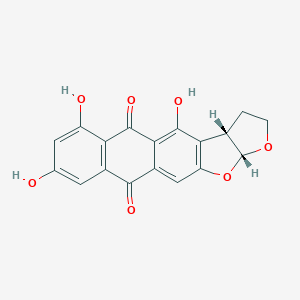

Versicolorin B is an organic heteropentacyclic compound that is 2,3,3a,12a-tetrahydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione carrying three hydroxy substituents at positions 4, 6 and 8. It has a role as an Aspergillus metabolite. It is an organic heteropentacyclic compound, a cyclic acetal, a polyphenol and a member of p-quinones. It is a conjugate acid of a this compound(1-).

Wissenschaftliche Forschungsanwendungen

Biochemical Significance in Aflatoxin Biosynthesis

Versicolorin B is an intermediate in the aflatoxin biosynthetic pathway, primarily synthesized by Aspergillus parasiticus and Aspergillus flavus. The conversion of versiconal to this compound is catalyzed by the enzyme this compound synthase (VBS), encoded by the gene aflK . This process is crucial as aflatoxins are known for their carcinogenic properties, making the understanding of their biosynthesis vital for developing strategies to mitigate their effects.

Table 1: Key Enzymes in Aflatoxin Biosynthesis

| Enzyme | Function | Gene |

|---|---|---|

| This compound Synthase | Converts versiconal to this compound | aflK |

| Aflatoxin B1 Synthase | Converts this compound to aflatoxin B1 | aflD |

| Aflatoxin G1 Synthase | Converts this compound to aflatoxin G1 | aflM |

Agricultural Applications

The role of this compound and its associated biosynthetic pathways is being explored for agricultural applications, particularly in controlling fungal contamination in crops. Research indicates that compounds that inhibit the expression of aflK can reduce aflatoxin production, thus offering a method to enhance food safety .

Case Study: Inhibition of Aflatoxin Production

A study demonstrated that specific natural compounds could downregulate the expression of the aflK gene, leading to decreased production of aflatoxins in crops such as maize and peanuts. This suggests that targeting the biosynthesis pathway involving this compound could be a viable strategy for managing aflatoxin contamination .

Potential in Bioremediation

This compound's role in mycotoxin biosynthesis has implications for bioremediation strategies aimed at detoxifying contaminated food products. Understanding how to manipulate the pathways leading to its synthesis could allow for the development of biological agents that detoxify aflatoxins in agricultural products .

Research and Development

Ongoing research focuses on isolating and characterizing genes associated with this compound synthesis. The identification of genetic markers and enzymes involved in this pathway can lead to advancements in genetic engineering approaches to create strains of fungi that produce less or no aflatoxins .

Table 2: Research Focus Areas on this compound

| Research Area | Description |

|---|---|

| Gene Characterization | Identifying genes involved in VBS synthesis |

| Enzyme Functionality | Studying VBS and its role in aflatoxin production |

| Biocontrol Agents | Developing agents that inhibit VBS activity |

Eigenschaften

CAS-Nummer |

16049-49-3 |

|---|---|

Molekularformel |

C18H12O7 |

Molekulargewicht |

340.3 g/mol |

IUPAC-Name |

(4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |

InChI |

InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/t7-,18+/m0/s1 |

InChI-Schlüssel |

BABJNKGTTYCTOO-ULCDLSAGSA-N |

SMILES |

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

Isomerische SMILES |

C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

Kanonische SMILES |

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

Key on ui other cas no. |

16049-49-3 |

Synonyme |

versicolorin B versicolorin C vesicolorin B, (+-) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.